molecular formula C9H10O2 B1675977 M-Tolyl acetate CAS No. 122-46-3

M-Tolyl acetate

Cat. No.: B1675977
CAS No.: 122-46-3
M. Wt: 150.17 g/mol
InChI Key: OTGAHJPFNKQGAE-UHFFFAOYSA-N
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Preparation Methods

M-Tolyl acetate can be synthesized through the reaction of m-cresol with acetic anhydride. The reaction typically involves heating m-cresol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

M-Tolyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

M-Tolyl acetate has several applications in scientific research:

Comparison with Similar Compounds

M-Tolyl acetate can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which imparts distinct reactivity and properties, making it suitable for particular applications in organic synthesis and industrial processes.

Properties

IUPAC Name

(3-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAHJPFNKQGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046041
Record name m-Cresyl acetate
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-46-3
Record name 3-Methylphenyl acetate
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Record name m-Cresyl acetate
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Record name Metacresol acetate
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Record name m-Cresyl acetate
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Record name Acetic acid, 3-methylphenyl ester
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Record name m-Cresyl acetate
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Record name m-tolyl acetate
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Record name M-CRESYL ACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 0.300 g of m-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to m-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 3-acetoxybenzoic acid in 75% yield at 78% conversion of m-tolyl acetate.
Quantity
0.3 g
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0.018 g
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cobalt(II) acetate
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0.003 g
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5 g
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0.003 g
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Synthesis routes and methods II

Procedure details

To a solution of m-cresol (Aldrich) (80 g, 0.74 mol) in dry CH2Cl2 (300 mL) was added pyridine (71 mL, 0.89 mol) and at 0° C. was added dropwise acetyl chloride (58 mL, 0.81 mol). The reaction mixture was stirred for 1 h and then diluted with more CH2Cl2. The organic phase was washed successively with HCl 1N (3×), brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 108 g (97%) of the title compound.
Quantity
80 g
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71 mL
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300 mL
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58 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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